molecular formula C11H17Cl2N3O2 B1597533 1-(2-Nitrobenzyl)piperazine dihydrochloride CAS No. 827614-54-0

1-(2-Nitrobenzyl)piperazine dihydrochloride

Cat. No. B1597533
M. Wt: 294.17 g/mol
InChI Key: KYCKVNAEWMHONO-UHFFFAOYSA-N
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Description

“1-(2-Nitrobenzyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 827614-54-0 . It has a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Nitrobenzyl)piperazine dihydrochloride”, has seen recent advancements. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2-Nitrobenzyl)piperazine dihydrochloride” is represented by the formula C11H17Cl2N3O2 . The average mass is 294.178 Da and the monoisotopic mass is 293.069794 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2-Nitrobenzyl)piperazine dihydrochloride” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitrobenzyl)piperazine dihydrochloride” include a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

1-(2-Nitrobenzyl)piperazine dihydrochloride is utilized in the synthesis of pharmaceutical intermediates, such as 1-(2,3-dichlorophenyl)piperazine, through processes involving alkylation, acidulation, and reduction of nitro groups. These intermediates find applications in the production of drugs and other bioactive molecules (Z. Quan, 2006), (Li Ning-wei, 2006).

Macrocyclic Schiff-base Ligands

The reaction of 2-nitrobenzylchloride with piperazine leads to the synthesis of diamine, which is used to prepare Mn(II) and Zn(II) macrocyclic Schiff-base complexes. These complexes exhibit significant cytotoxic properties against certain cell lines, indicating their potential in the treatment of diseases such as glioblastoma. Additionally, they possess antibacterial properties, underscoring their utility in developing new therapeutic agents (H. Keypour et al., 2017).

Antimicrobial and Antifungal Agents

Piperazine derivatives synthesized from intermediates like 1-(2-Nitrobenzyl)piperazine dihydrochloride demonstrate significant antimicrobial and antifungal activities. These compounds are tested against various bacterial and fungal strains, providing insights into their potential applications in treating infectious diseases (Hemant Suryavanshi, M. Rathore, 2017).

Novel Antituberculosis Agents

Benzothiazinone derivatives, incorporating N-piperazine moiety synthesized from 1-(2-Nitrobenzyl)piperazine dihydrochloride, have shown excellent antitubercular activity with low cytotoxicity. These compounds offer a promising scaffold for developing new treatments for tuberculosis, highlighting the compound's importance in drug discovery (Lu Xiong et al., 2018).

Safety And Hazards

The safety and hazards associated with “1-(2-Nitrobenzyl)piperazine dihydrochloride” include risk and safety statements symbol GHS07 with a warning signal word. The hazard statements include H315-H319-H335 and the precautionary statements include P261-P271-P280 .

Future Directions

The future directions in the research and development of “1-(2-Nitrobenzyl)piperazine dihydrochloride” and similar compounds could involve further exploration of the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially increase the structural diversity of piperazine-containing drugs, which currently have substituents only at the nitrogen positions in about 80% of cases .

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCKVNAEWMHONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375054
Record name 1-(2-Nitrobenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrobenzyl)piperazine dihydrochloride

CAS RN

827614-54-0
Record name 1-(2-Nitrobenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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